4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile

Description

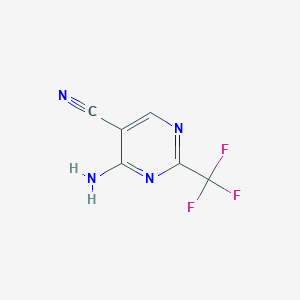

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative characterized by:

- Amino group at position 2.

- Trifluoromethyl (-CF₃) group at position 2.

- Carbonitrile (-CN) at position 5.

Properties

IUPAC Name |

4-amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFXQMOBTKMHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511815 | |

| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-25-9 | |

| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of 2-(trifluoromethyl)pyrimidine-5-carbonitrile with ammonia can yield the desired compound . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, forming complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amino-substituted pyrimidine derivatives, while oxidation reactions can produce corresponding oxo derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile serves as a crucial building block for synthesizing pharmaceutical compounds aimed at various therapeutic targets. Its structural attributes allow for the development of inhibitors that can selectively block enzyme activity, making it valuable in drug design.

- Antitumor Activity : The compound has shown potential as an antitumor agent by inhibiting specific enzymes involved in cancer progression. The trifluoromethyl group enhances its binding affinity to target proteins, contributing to its efficacy against cancer cells .

- Antimicrobial Properties : Similar pyrimidine derivatives have demonstrated antimicrobial and antiviral activities, suggesting that this compound could be explored for treating infectious diseases .

- COX-2 Inhibition : Studies indicate that derivatives of this compound can act as selective inhibitors of cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. The inhibition occurs at low concentrations, comparable to established medications like Celecoxib.

Materials Science

In materials science, this compound is incorporated into polymers to enhance properties such as thermal stability and chemical resistance. Its unique functional groups allow for modifications that tailor materials for specific applications.

Antitumor Studies

Research has indicated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies involving encapsulated forms of these compounds have shown improved therapeutic efficacy against tumors in animal models .

Antimicrobial Activity

Recent investigations into pyrimidine derivatives have highlighted their potential as antimicrobial agents. These studies suggest that modifications to the core structure can lead to enhanced activity against resistant strains of bacteria and viruses .

COX-2 Inhibition

Research focusing on the inhibition of COX-2 by pyrimidine derivatives has demonstrated promising results in reducing inflammation and pain in preclinical models. This positions the compound as a candidate for further development in anti-inflammatory therapies .

Data Tables

Mechanism of Action

The mechanism of action of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in antitubercular applications, the compound has been shown to inhibit the enzyme enoyl-acyl carrier protein (ACP) reductase (InhA) in Mycobacterium tuberculosis . This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to the bacterium’s death . Molecular docking studies have provided insights into the binding interactions between the compound and its target enzyme .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in substituents at positions 2, 4, and 6 of the pyrimidine ring, influencing physical, spectroscopic, and biological properties:

Table 1: Structural Comparison of Pyrimidine-5-carbonitrile Derivatives

Physical and Spectroscopic Properties

Table 2: Physical and Analytical Data

Biological Activity

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group, is being explored for various therapeutic applications, particularly in the fields of antimycobacterial and anti-inflammatory research.

Chemical Structure and Properties

The chemical formula for this compound is C7H5F3N4, with a molecular weight of 202.13 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of organic compounds, making this derivative particularly interesting for drug development.

Antimycobacterial Activity

Recent studies have highlighted the antitubercular properties of derivatives of this compound. A notable study synthesized several derivatives and evaluated their activity against Mycobacterium tuberculosis strain H37Rv. The minimum inhibitory concentration (MIC) values were determined, revealing that some derivatives exhibited significant activity. For instance, one compound demonstrated an IC50 value of 53 µM, indicating potent antimycobacterial effects .

| Compound | MIC (µg/mL) | IC50 (µM) | Activity |

|---|---|---|---|

| 6f | X | 53 | Active |

| Other | Y | Z | Variable |

COX-2 Inhibition

Another area of research focuses on the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. Compounds derived from pyrimidine-5-carbonitriles have shown promising COX-2 inhibitory activity. For example, certain derivatives achieved IC50 values in the submicromolar range, demonstrating inhibition comparable to existing COX-2 inhibitors like Celecoxib .

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| 3b | >50 | 0.17 |

| 5b | >50 | 0.18 |

| 5d | >50 | 1.68 |

Antitumor Activity

The antitumor potential of 4-amino-pyrimidine derivatives has also been investigated. A study conducted in vivo assessed the efficacy of liposomal formulations containing these compounds against sarcoma cells. Results indicated that the encapsulated form showed significantly higher tumor inhibition rates compared to free forms and traditional chemotherapy agents like 5-fluorouracil .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells:

- Antimycobacterial Action : The compound likely inhibits key enzymes involved in mycobacterial metabolism, as suggested by molecular docking studies targeting enoyl-acyl carrier protein (ACP) reductase .

- COX-2 Inhibition : The inhibition of COX-2 may occur through competitive binding at the enzyme's active site, reducing the production of pro-inflammatory prostaglandins .

Case Studies

- Antitubercular Study : A series of derivatives were synthesized and tested against M. tuberculosis. The study established a structure-activity relationship (SAR) that could guide future drug design efforts aimed at combating tuberculosis.

- Cancer Research : In vivo experiments demonstrated that liposomal formulations containing pyrimidine derivatives led to enhanced therapeutic efficacy and reduced side effects compared to conventional treatments.

Q & A

Q. What are the established synthetic routes for 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile and its derivatives?

The compound is typically synthesized via multi-step protocols. For example, a three-component reaction under thermal aqueous conditions involves condensation of arylidenes, malononitrile, and carbimidothioate intermediates. Glacial acetic acid is often used as a catalyst, with reflux conditions (80–100°C) to drive the reaction to completion . Purification is achieved via column chromatography (Silica 60–120, ethyl acetate/hexane mobile phase) . Derivatives with varying aryl substituents are synthesized by modifying the arylidene component, ensuring broad substrate compatibility .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires:

- IR spectroscopy : Identification of NH (~3478–3491 cm), C≡N (~2212–2224 cm), and aromatic C=C (~1537–1639 cm) stretches .

- NMR : H NMR detects aromatic protons (δ 7.3–8.6 ppm) and NH signals (δ 5.8–6.6 ppm), while C NMR confirms nitrile (111–118 ppm) and trifluoromethyl (126–138 ppm) carbons .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 392 for 6b) and fragmentation patterns validate molecular weight and substituent effects .

Q. How is purity assessed during synthesis?

Purity is determined via liquid chromatography-mass spectrometry (LC-MS) with UV absorption (λ = 254 nm) and total ion count monitoring. A purity threshold of ≥95% is typical, achieved through iterative column chromatography .

Advanced Research Questions

Q. What strategies optimize synthetic yields for derivatives with electron-withdrawing substituents?

Electron-withdrawing groups (e.g., -CF, -Cl) enhance reactivity in cyclocondensation steps. Yield optimization involves:

- Catalyst screening : Glacial acetic acid outperforms Lewis acids in minimizing side reactions .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .

- Temperature control : Reflux conditions (24–48 hours) balance reaction rate and decomposition .

Q. How do substituents influence the compound’s antimycobacterial activity?

Structure-activity relationship (SAR) studies reveal:

- 4-Chlorophenyl derivatives (6b) : Exhibit higher activity against M. tuberculosis H37Rv (MIC = 1.6 µg/mL) due to enhanced lipophilicity and membrane penetration .

- Trifluoromethyl groups : Improve target binding via hydrophobic interactions with mycobacterial enoyl-ACP reductase (InhA) .

- Dimethylamino substituents (6g) : Reduce activity, likely due to steric hindrance in the enzyme’s active site .

Q. How can conflicting NMR data arising from regioisomeric impurities be resolved?

Ambiguities in C NMR signals (e.g., C5 vs. C6 carbons) are addressed by:

Q. What computational methods predict binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) simulates interactions with InhA:

- Grid box parameters : 25 Å × 25 Å × 25 Å centered on the NADH cofactor-binding site .

- Scoring functions : MM-GBSA calculates binding free energy, prioritizing derivatives with strong hydrogen bonds to Gly96 and Ser94 .

Methodological Notes

- Synthetic protocols : Always include inert atmosphere (N) to prevent oxidation of amine intermediates .

- Data interpretation : Cross-validate spectral data with reference compounds (e.g., 4-amino-pyrimidinecarbonitrile derivatives in ) to avoid misassignment .

- Biological assays : Use microplate Alamar Blue assay (MABA) for in vitro antimycobacterial testing, with rifampicin as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.